molecular formula C9H10ClNO2 B1638821 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine CAS No. 878217-62-0

8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine

Cat. No.: B1638821
CAS No.: 878217-62-0
M. Wt: 199.63 g/mol
InChI Key: XUCSCYDXCNOSIK-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine is a heterocyclic organic compound featuring a benzodioxepin ring system with a chlorine atom at the 8th position and an amine group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine typically involves the following steps:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors such as catechol derivatives with epichlorohydrin under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or reduce the amine group to an imine.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated or imine derivatives.

    Substitution: Hydroxyl, alkoxy, or thiol-substituted derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine:

    Biochemistry: Used in the study of enzyme interactions and as a probe in biochemical assays.

Industry:

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Dyes and Pigments: Utilized in the synthesis of novel dyes due to its chromophoric properties.

Mechanism of Action

The mechanism by which 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific receptors or enzymes, modulating their activity through binding interactions.

    Catalytic Action: As a ligand, it can stabilize transition states and facilitate the formation of reactive intermediates in catalytic cycles.

Molecular Targets and Pathways:

    Neurological Pathways: Potential interaction with neurotransmitter receptors or ion channels.

    Inflammatory Pathways: Modulation of cytokine production or inhibition of inflammatory enzymes.

Comparison with Similar Compounds

    8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol: Similar structure but with a hydroxyl group instead of an amine.

    7-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepin: Lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness:

    Structural Features: The presence of both chlorine and amine groups provides unique reactivity and potential for diverse chemical modifications.

    Applications: Its specific structure makes it suitable for applications in both medicinal chemistry and material science, offering versatility not seen in closely related compounds.

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCSCYDXCNOSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)N)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine
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8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine
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